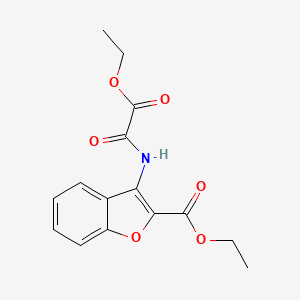

3-(2-乙氧基-2-氧代乙酰氨基)苯并呋喃-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate is a compound that belongs to the class of benzofuran compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . For instance, Ethyl 2-(2,4-dimethoxybenzoyl)acetate and 3-methoxy phenol were reacted in DCE as solvent at 70 °C in the presence of FeCl3 as the catalyst and 2,2′-bipyridine as additives to give a compound .Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .科学研究应用

杂环化合物的反应性和合成

- 氯乙酰化 β-烯胺化合物的反应性研究(包括与本化合物类似的乙基衍生物)有助于多官能杂环化合物的合成。此项研究强调了此类化合物合成杂环化合物(一类在制药和材料科学中具有广泛应用的化合物)的多功能性 (Braibante 等人,2002)。

一系列新型 α-酮酰胺衍生物

- α-酮酰胺衍生物的合成展示了 3-(2-乙氧基-2-氧代乙酰氨基)苯并呋喃-2-羧酸乙酯相关化合物在合成新分子中的应用。由于其独特的化学性质,此类分子在包括治疗剂开发在内的各个领域中具有潜在应用 (El‐Faham 等人,2013)。

具有抗 HIV 活性的苯并呋喃衍生物的合成

- 对新苯并呋喃衍生物(包括与 3-(2-乙氧基-2-氧代乙酰氨基)苯并呋喃-2-羧酸乙酯相关的衍生物)的研究导致了具有潜在抗 HIV-1 和 HIV-2 活性的化合物合成。这些发现突出了此类化合物的潜在药物化学应用,尽管此领域并非您的请求重点 (Mubarak 等人,2007)。

先进材料和化学合成

- 乙酰乙肟酸乙酯的 Pd 催化 O-芳基化反应以合成 O-芳基羟胺和取代苯并呋喃代表了合成复杂分子的方法学重大进步。此过程对新材料和药物的开发具有重要意义 (Maimone 和 Buchwald,2010)。

可再生 PET 和生物基对苯二甲酸前体

- 对乙烯与生物质衍生的呋喃之间的路易斯酸催化 Diels-Alder 和脱水芳构化反应的研究,用于生产生物基对苯二甲酸前体,证明了相关化合物在合成可持续材料中的重要性。此项工作在为塑料工业开发可再生资源的背景下尤为重要 (Pacheco 等人,2015)。

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

属性

IUPAC Name |

ethyl 3-[(2-ethoxy-2-oxoacetyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-3-20-14(18)12-11(16-13(17)15(19)21-4-2)9-7-5-6-8-10(9)22-12/h5-8H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKGMDKHXKHMCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2576835.png)

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576836.png)

![N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide](/img/structure/B2576839.png)